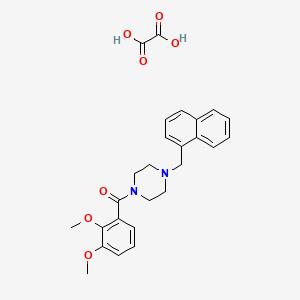

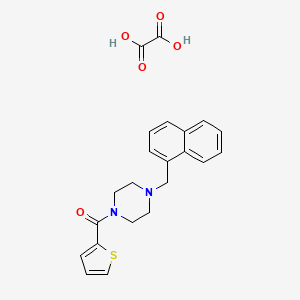

1-(2,3-dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate

Overview

Description

1-(2,3-dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is a compound that likely possesses a complex structure involving a piperazine backbone with specific functional groups attached. These include the 2,3-dimethoxybenzoyl and 1-naphthylmethyl groups, and it forms an oxalate salt, indicating a potential for varied biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step chemical reactions, starting from basic building blocks like amino acids, aldehydes, and ketones. For instance, Xu et al. (1995) designed and synthesized a series of 3,4-dimethoxybenzoyl-piperazine derivatives, indicating the use of dimethoxybenzoyl and piperazine as core components in similar compounds (Xu et al., 1995).

Molecular Structure Analysis

Characterization techniques such as LCMS, NMR, IR, and X-ray diffraction are pivotal in determining the molecular structure of such compounds. Sanjeevarayappa et al. (2015) utilized these methods for tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, showcasing the importance of these techniques in confirming chemical structures and understanding the spatial arrangement of atoms (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including condensation, cyclization, and substitution, to yield complex structures. The reaction conditions, such as temperature, pressure, and catalysts, significantly influence the outcomes and yield of these reactions, as seen in the synthesis approaches by Gabriele et al. (2006) for dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives (Gabriele et al., 2006).

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

- Antimicrobial and Anti-Proliferative Potential : Research highlights the synthesis of N-Mannich bases of 1,3,4-oxadiazole and their derivatives, demonstrating significant in vitro inhibitory activities against pathogenic bacteria and yeast-like fungi, alongside potent anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (L. H. Al-Wahaibi et al., 2021).

Synthesis and Evaluation of Derivatives

Benzodifuranyl and Triazines Derivatives : Novel compounds derived from visnaginone and khellinone showing promising anti-inflammatory and analgesic activities were synthesized. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, with some demonstrating high selectivity for COX-2 inhibition and significant analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

Piperazines Antibacterial Activities : The study on the synthesis of novel 1,4-disubstituted piperazines reveals their potential as antibacterial agents, especially against resistant strains of bacteria, highlighting the versatility of the piperazine unit in developing effective drugs (S. Shroff et al., 2022).

X-ray Diffraction and Biological Evaluation : The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and its characterization by various spectroscopic techniques, alongside its moderate anthelmintic activity, showcases the compound's potential for further biological applications (C. Sanjeevarayappa et al., 2015).

Chemical Synthesis and Properties

- Coordination Polymer Compounds : The synthesis of 2D coordination polymers with drug ligand Enoxacin demonstrates innovative approaches to creating materials with potential photoluminescence properties, opening avenues for further research in materials science and drug delivery systems (Liang-cai Yu et al., 2006).

properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3.C2H2O4/c1-28-22-12-6-11-21(23(22)29-2)24(27)26-15-13-25(14-16-26)17-19-9-5-8-18-7-3-4-10-20(18)19;3-1(4)2(5)6/h3-12H,13-17H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIVZOYURXRMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(isobutyrylamino)phenyl]-3-nitrobenzamide](/img/structure/B4014780.png)

![1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4014805.png)

![1-(2-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B4014814.png)

![5-(2,5-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014815.png)

![4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)

![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)

![1-({1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methyl)-2-pyrrolidinone bis(trifluoroacetate) (salt)](/img/structure/B4014834.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B4014837.png)

![11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014865.png)